2,6-Dimethyl-1H-quinazolin-4-one can be classified as:
The synthesis of 2,6-dimethyl-1H-quinazolin-4-one can be achieved through several methods, with variations in conditions and reagents. One notable method involves the reaction of anthranilic acid derivatives with aldehydes or ketones in the presence of catalysts.
For example, one synthesis method involves adding anthranilic acid to an aldehyde in an aqueous medium along with graphene oxide and oxone as oxidants. The mixture is stirred until the reaction completes, after which the product is filtered, dissolved in ethanol, and crystallized to obtain pure 2,6-dimethyl-1H-quinazolin-4-one .
The molecular structure of 2,6-dimethyl-1H-quinazolin-4-one features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed for characterization:
2,6-Dimethyl-1H-quinazolin-4-one participates in various chemical reactions, including:
For instance, it has been reported that quinazolinone derivatives can undergo reactions with different amines or acids under specific conditions to yield a variety of functionalized products .
The mechanism of action for compounds like 2,6-dimethyl-1H-quinazolin-4-one often involves:
Research has indicated that quinazolinone derivatives exhibit activities such as:
The exact mechanism may involve inhibition or activation of certain pathways, which requires further investigation through pharmacological studies.
Characterization through IR spectroscopy shows characteristic absorption bands corresponding to functional groups within the molecule:
2,6-Dimethyl-1H-quinazolin-4-one has significant applications in medicinal chemistry:
Quinazolinones represent a privileged class of nitrogen-containing heterocyclic compounds characterized by a fused bicyclic structure: a benzene ring condensed with a pyrimidin-4(3H)-one ring. This scaffold exhibits remarkable structural diversity and broad bioactivity, making it a cornerstone in medicinal chemistry. The specific derivative 2,6-dimethyl-1H-quinazolin-4-one (CAS# 18731-19-6) exemplifies the nuanced modulation of physicochemical and biological properties achievable through targeted substitution. Its molecular framework (C₁₀H₁₀N₂O, MW 174.20 g/mol) serves as a critical template for drug design, leveraging the inherent stability and functional adaptability of the quinazolinone system [1] [3].
The journey of quinazolinones began in 1869 with Griess’s synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via condensation of anthranilic acid and cyanogens. The core nomenclature was formalized in 1887 by Weddige, who proposed the name "quinazoline" (initially "Chinazolin") upon recognizing its isomeric relationship to cinnoline and quinoxaline. Systematic numbering was later established by Paal and Bush in 1889 [2] [4] [5].
Significant milestones include:
By the late 20th century, over 100 quinazoline-based drugs had entered the market, with methaqualone (1951, sedative-hypnotic) marking an early success. Today, SciFinder lists >300,000 quinazoline derivatives, nearly 40,000 exhibiting confirmed bioactivity – a testament to the scaffold’s enduring utility in addressing antibiotic resistance, cancer, and inflammation [2] [4] [6].
Table 1: Historical Development of Quinazolinone Chemistry
| Year | Key Advancement | Significance |
|---|---|---|
| 1869 | Griess synthesizes first quinazoline derivative | Established foundational synthetic pathway |
| 1887 | Weddige proposes "quinazoline" nomenclature | Recognized structural isomerism |
| 1903 | Gabriel devises practical synthesis | Enabled scalable production of derivatives |
| 1951 | Methaqualone enters market | First major quinazoline-based drug |
| 1963 | Armarego publishes definitive review | Consolidated synthetic and mechanistic knowledge |
| 2000s | >100 quinazoline drugs commercialized | Validated scaffold for diverse therapeutic applications |
This compound exemplifies strategic substitution enhancing core properties:
Table 2: Physicochemical Properties of 2,6-Dimethyl-1H-quinazolin-4-one
| Property | Value | Conditions/Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₀N₂O | - |
| Molecular Weight | 174.20 g/mol | - |
| Melting Point | 330°C | Bogert, 1909 [1] |
| Density | 1.23 g/cm³ | 20°C, 760 Torr (Calculated) [1] |
| Water Solubility | 0.73 g/L | 25°C (Calculated) [1] |
| Boiling Point | 336.6°C | 760 mmHg (Estimated) [3] |
| Flash Point | 157.4°C | - |
| LogP | 1.95 | ACD/Labs Software [1] |
Synthetic routes to this derivative often leverage:
Table 3: Characteristic Spectral Signatures
| Spectroscopy | Key Signals | Structural Implication |
|---|---|---|
| FTIR | 1675 cm⁻¹ (C=O str.), 3160 cm⁻¹ (N-H str.) | Confirms 4-oxo tautomer and N-H functionality |
| ¹H NMR | δ 2.45 (s, 3H, C2-CH₃), δ 2.38 (s, 3H, C6-CH₃) | Distinct methyl groups at C-2/C-6 positions |
| δ 6.95 (d, 1H, H-5), δ 7.55 (d, 1H, H-8) | Benzenoid protons (asymmetric coupling patterns) | |
| δ 12.15 (s, 1H, N-H) | Confirms N1-H proton | |
| ¹³C NMR | δ 162.5 (C-4), δ 156.8 (C-2) | Carbonyl/Imine carbons |
| δ 24.1 (C2-CH₃), δ 21.3 (C6-CH₃) | Methyl carbons |
The C-2 and C-6 methyl groups profoundly impact reactivity:
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0